molecular formula C7H13NO B2470106 3,3-Dimethylcyclobutanecarboxamide CAS No. 89894-97-3

3,3-Dimethylcyclobutanecarboxamide

Cat. No.: B2470106
CAS No.: 89894-97-3
M. Wt: 127.187
InChI Key: KLXFVGBJERPUNU-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutanecarboxamide is a chemical compound with the CAS Number: 89894-97-3 . It has a molecular weight of 127.19 and is typically in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Antitumor Activity

3,3-Dimethylcyclobutanecarboxamide derivatives show significant antitumor activity. Carter and Friedman (1972) discussed the efficacy of a derivative, 5-(3,3-dimethyl-l-triazeno)-imidazole-4-carboxamide, against malignant melanoma, highlighting its action as a disruptor of purine synthesis and an alkylating agent (Carter & Friedman, 1972).

Chemical Structure Analysis

Girreser, Rösner, and Vasilev (2016) detailed the structure elucidation of a designer drug, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, using NMR and MS techniques (Girreser, Rösner, & Vasilev, 2016).

Ring-Opening and Dimerisation Studies

Baird, Hussain, and Clegg (1987) investigated the dimerisation of methyl 3,3-dimethylcyclopropenecarboxylate, demonstrating its conversion to various compounds through dimerisation and rearrangement processes (Baird, Hussain, & Clegg, 1987).

Heterocyclic Compounds Synthesis

Gaber et al. (2017) explored the use of N,N-dimethyl enaminones, including 3,3-dimethyl variants, as building blocks for various biologically active heterocyclic compounds, highlighting their potential in biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).

Antimicrobial and Antioxidant Activities

Sindhe et al. (2016) synthesized and evaluated various substituted carboxamide compounds derived from 2-amino-5,6-dimethyl-1H-benzimidazole, demonstrating promising antimicrobial and antioxidant activities (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).

Properties

IUPAC Name

3,3-dimethylcyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXFVGBJERPUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Treat a solution of 3,3-dimethylcyclobutylcarboxylic acid (0.500 g, 3.90 mmol) and oxalyl chloride (0.512 mL, 5.85 mmol) in DCM (30 mL) with catalytic DMF (1 drop), stir at RT for 4 h, concentrate to dryness, add additional DCM and concentrate to dryness again. Dissolve the residue in THF (10 mL), add drop-wise to a solution of NH4OH (2 mL, 51.4 mmol) in THF (20 mL), and stir at RT overnight. Extract with EtOAc (2×), wash the combined organics with brine, dry over MgSO4 and concentrate to dryness to afford the title compound (440 mg, 89%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 7.07 (s, 1H); 6.63 (s, 1H); 2.86 (m, 1H); 1.85 (m, 2H); 1.74 (m, 2H); 1.10 (s, 3H); 1.00 (s, 3H); MS(ESI) m/z: 128.2 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.512 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
89%

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